N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide
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Overview
Description
N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-CYCLOHEXYLPROPANAMIDE is a complex organic compound with a molecular formula of C20H19F6N3O2 This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a hexafluoroisopropyl group, and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-CYCLOHEXYLPROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzylcarbamoyl intermediate, followed by the introduction of the hexafluoroisopropyl group and finally the cyclohexylpropanamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-CYCLOHEXYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-CYCLOHEXYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE: This compound shares a similar structure but differs in the presence of a benzamide group instead of the cyclohexylpropanamide moiety.
Lacosamide EP Impurity I:
Uniqueness
N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-CYCLOHEXYLPROPANAMIDE is unique due to its combination of a hexafluoroisopropyl group and a cyclohexylpropanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H25F6N3O2 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C20H25F6N3O2/c21-19(22,23)18(20(24,25)26,28-16(30)12-11-14-7-3-1-4-8-14)29-17(31)27-13-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,28,30)(H2,27,29,31) |
InChI Key |
PWIXORNOIMRIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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